
Bis(4-methoxybenzoyl)diethylgermanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-methoxybenzoyl)diethylgermanium typically involves the reaction of diethylgermanium dichloride with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(4-methoxybenzoyl)diethylgermanium can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions, especially with nucleophiles that can replace the methoxy or benzoyl groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide derivatives, while substitution reactions can produce various substituted germanium compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(4-methoxybenzoyl)diethylgermanium is widely used as a photoinitiator in polymer chemistry. It initiates polymerization reactions when exposed to light, making it valuable in the production of dental materials, coatings, and adhesives .
Biology and Medicine: In the medical field, this compound is used in dental materials due to its ability to initiate polymerization under light exposure. It is also being explored for its potential in drug delivery systems .
Industry: Industrially, this compound is used in the production of high-performance polymers and coatings. Its ability to initiate polymerization quickly and efficiently makes it a preferred choice in various manufacturing processes .
Wirkmechanismus
Photoinitiation: The primary mechanism of action for Bis(4-methoxybenzoyl)diethylgermanium is photoinitiation. When exposed to light, the compound undergoes photolytic cleavage, generating free radicals that initiate polymerization reactions .
Molecular Targets and Pathways: The molecular targets include the monomers present in the polymerization mixture. The generated free radicals react with these monomers, leading to the formation of polymer chains. This process is crucial in dental materials, where rapid and controlled polymerization is essential .
Vergleich Mit ähnlichen Verbindungen
- Bis(4-methoxybenzoyl)diethylsilane
- Bis(4-methoxybenzoyl)diethylstannane
- Bis(4-methoxybenzoyl)diethyllead
Comparison: Bis(4-methoxybenzoyl)diethylgermanium is unique due to its balance of photoinitiation efficiency and low toxicity compared to its silicon, tin, and lead counterparts. The germanium compound offers better performance in terms of polymerization speed and depth of cure, making it more suitable for applications requiring rapid and thorough polymerization .
Eigenschaften
CAS-Nummer |
1207515-90-9 |
|---|---|
Molekularformel |
C20H24GeO4 |
Molekulargewicht |
401.0 g/mol |
IUPAC-Name |
[diethyl-(4-methoxybenzoyl)germyl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H24GeO4/c1-5-21(6-2,19(22)15-7-11-17(24-3)12-8-15)20(23)16-9-13-18(25-4)14-10-16/h7-14H,5-6H2,1-4H3 |
InChI-Schlüssel |
KIMKGBGMXUPKJT-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(C(=O)C1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13149016.png)
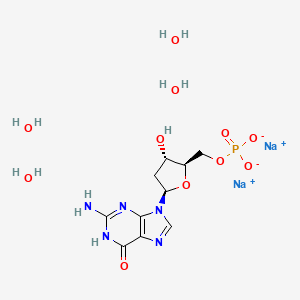
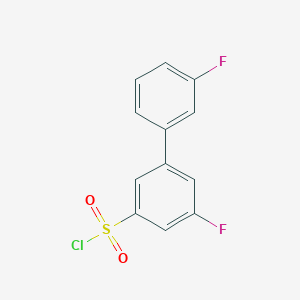
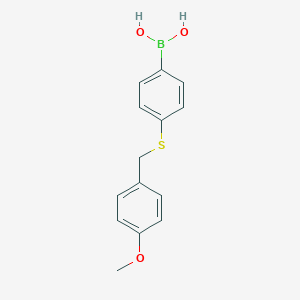
![3-Chloro-2-(4-chlorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13149037.png)
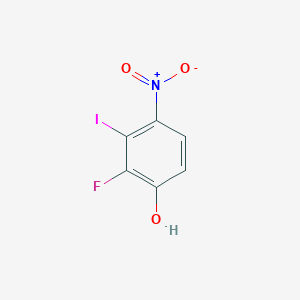
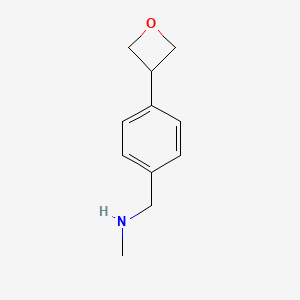

![2-(1-Aminopropan-2-yl)-8-oxabicyclo[3.2.1]octan-2-ol](/img/structure/B13149053.png)
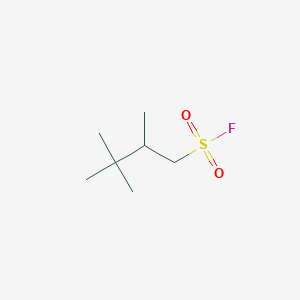
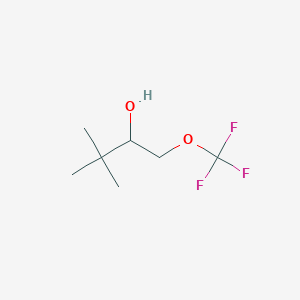
![7-Benzyl-4-(2-morpholinoethyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13149074.png)
![1-Amino-2-[tri(propan-2-yl)silyl]anthracene-9,10-dione](/img/structure/B13149078.png)
![2-Chloroimidazo[1,2-a]pyrazine](/img/structure/B13149082.png)
